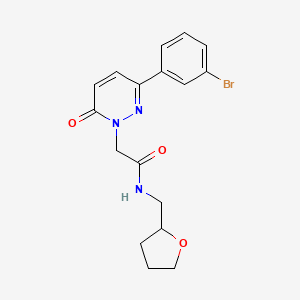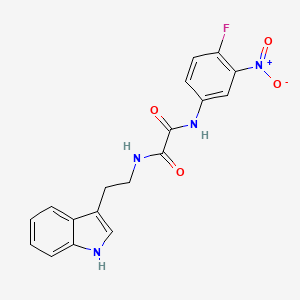![molecular formula C16H12F3NO3 B2607455 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 294853-44-4](/img/structure/B2607455.png)
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. It can also affect the molecule’s shape and conformation due to the size and electronegativity of the fluorine atoms .Chemical Reactions Analysis
Trifluoromethyl groups are generally stable under a variety of conditions. They can participate in certain reactions, such as nucleophilic substitution or addition, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly alter the physical and chemical properties of a molecule. They can increase the molecule’s lipophilicity, which can improve its ability to cross biological membranes. They can also enhance the molecule’s metabolic stability, making it more resistant to metabolic degradation .Wissenschaftliche Forschungsanwendungen
- Polymeric Layer for Synthetic Stimulant Detection : A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene (ThPhCF₃) deposited on a graphite electrode has been used for detecting synthetic stimulants (such as 2-aminoindane, buphedrone, and naphyrone). The presence of the –PhCF₃ group in the polymeric film enhances recognition of these stimulants. The modified electrode shows high sensitivity and promising performance for forensic sample analysis without prior pretreatment .
- Privileged Motif in H-Bond Catalysts : The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts, promoting organic transformations. Its unique properties make it a valuable building block in various chemical reactions .
- Electroluminescent Properties : Researchers have synthesized 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue OLEDs. These compounds exhibit promising electroluminescence properties, contributing to advancements in display technology .
- Pyrazole Derivatives : N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been designed and synthesized. Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by methicillin-resistant strains .
Electrochemical Sensing and Analysis
Organic Transformations
Organic Light-Emitting Diodes (OLEDs)
Antimicrobial Agents
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKBLDDCMCTHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)
![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
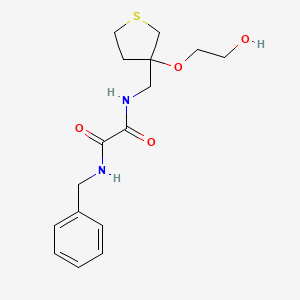
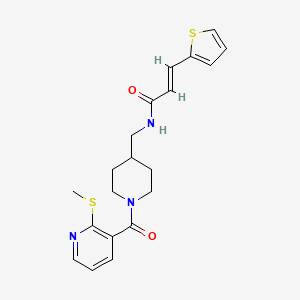
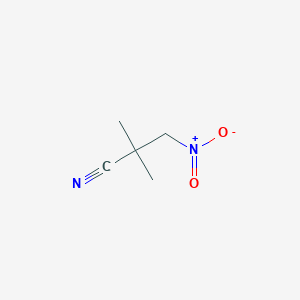

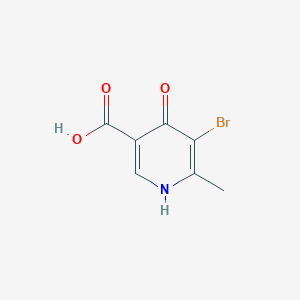
![3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607384.png)
![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)
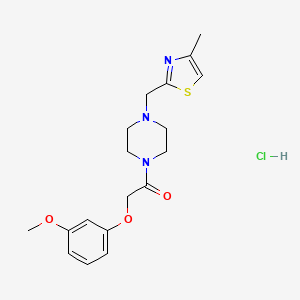
![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)
